

Heptadecan-9-yl 8-bromooctanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptadecan-9-yl 8-bromooctanoate*

Cat. No.: *B8820120*

[Get Quote](#)

For Research Use Only. Not for medical applications.

This technical guide provides a comprehensive overview of the chemical properties of **Heptadecan-9-yl 8-bromooctanoate**, a key lipid component utilized in the formulation and modification of lipid nanoparticles (LNPs) for research and drug development purposes.

Chemical and Physical Properties

Heptadecan-9-yl 8-bromooctanoate is a synthetic ester with a molecular formula of C₂₅H₄₉BrO₂ and a molecular weight of 461.56 g/mol .^[1] It typically presents as a colorless to light yellow liquid.^[1] This compound is recognized for its utility in the construction and functionalization of lipid-based drug delivery systems.^{[2][3]}

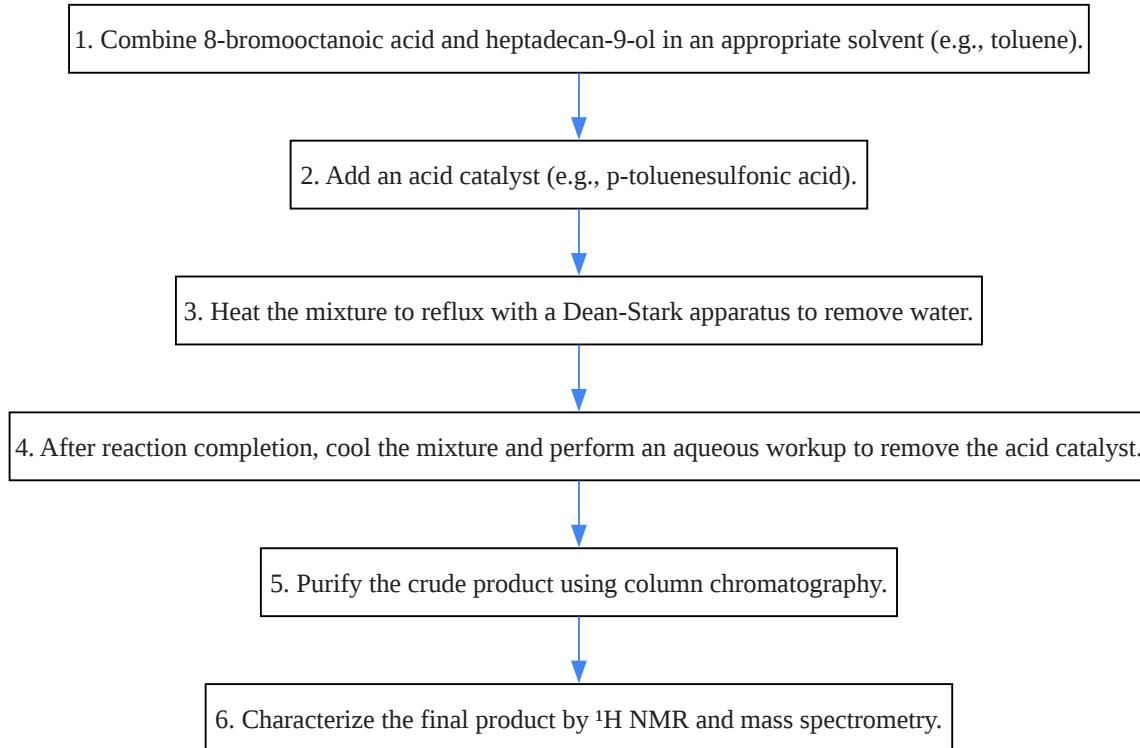
Table 1: Physicochemical Properties of Heptadecan-9-yl 8-bromooctanoate

Property	Value	Reference
CAS Number	2089253-22-3	[1]
Molecular Formula	C ₂₅ H ₄₉ BrO ₂	[1]
Molecular Weight	461.56	[1]
Appearance	Colorless to light yellow liquid	[1]
Purity (by NMR)	≥97.0%	[1]
Storage (Pure Form)	-20°C for up to 3 years	[1]
Storage (In Solvent)	-80°C for up to 6 months; -20°C for up to 1 month	[1] [2]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of **Heptadecan-9-yl 8-bromooctanoate** are not extensively published in peer-reviewed literature, a general methodology can be inferred from standard organic chemistry principles.

General Synthesis via Esterification


The synthesis of **Heptadecan-9-yl 8-bromooctanoate** can be achieved through the esterification of 8-bromooctanoic acid with heptadecan-9-ol. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires the removal of water to drive the equilibrium towards the product.

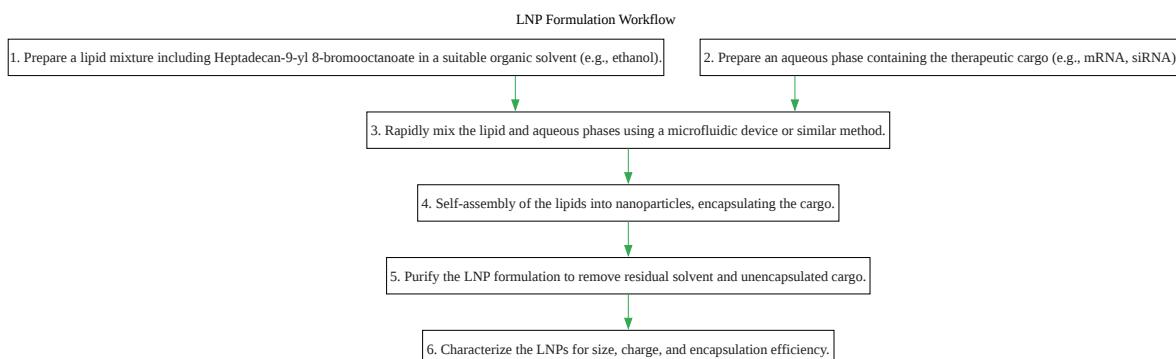
Reaction:

A plausible experimental workflow is outlined below:

Synthesis Workflow

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **Heptadecan-9-yl 8-bromooctanoate**.


Analytical Characterization

The primary method for confirming the structure and purity of **Heptadecan-9-yl 8-bromooctanoate** is ¹H NMR spectroscopy.^[1] The spectrum is expected to be consistent with the predicted chemical shifts and integrations for the protons in the molecule. Purity is typically determined by integrating the peaks corresponding to the compound against those of any impurities.

Applications in Lipid Nanoparticle Formulation

The principal application of **Heptadecan-9-yl 8-bromo octanoate** is as a building block or modifying agent in the formulation of lipid nanoparticles.[2][3] Its long alkyl chain and terminal bromide offer a versatile scaffold for further chemical modification.

The logical workflow for incorporating this lipid into a nanoparticle formulation is depicted below:

[Click to download full resolution via product page](#)

Workflow for the use of **Heptadecan-9-yl 8-bromo octanoate** in LNP formulation.

Chemical Reactivity and Further Modification

The terminal bromine atom in **Heptadecan-9-yl 8-bromooctanoate** serves as a reactive handle for a variety of chemical transformations. This allows for the post-formulation modification of lipid nanoparticles or the synthesis of more complex lipid derivatives prior to nanoparticle assembly.

Potential reactions at the bromide position include:

- Nucleophilic Substitution: Reaction with amines, thiols, or other nucleophiles to introduce new functional groups.
- Azide Formation: Conversion to an azide for subsequent "click chemistry" reactions (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition).
- Grignard Reagent Formation: Although less common for this type of molecule, formation of a Grignard reagent would allow for carbon-carbon bond formation.

The ester linkage is susceptible to hydrolysis under acidic or basic conditions, which should be a consideration in the design of experimental protocols and the formulation of drug delivery systems.

Safety and Handling

Heptadecan-9-yl 8-bromooctanoate is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation.^[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Heptadecan-9-yl 8-bromooctanoate is a valuable synthetic lipid for researchers and drug development professionals working on lipid nanoparticle-based delivery systems. Its well-defined chemical structure and reactive bromide handle provide a versatile platform for the design and synthesis of functionalized lipids and the modification of nanoparticle surfaces. While detailed public data on its biological interactions are scarce, its utility as a chemical building block is clearly established.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. heptadecan-9-yl 8-bromo octanoate, 2089253-22-3 | BroadPharm [broadpharm.com]
- 4. Heptadecan-9-yl 8-bromo octanoate | 2089253-22-3 [sigmaaldrich.com]
- To cite this document: BenchChem. [Heptadecan-9-yl 8-bromo octanoate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8820120#heptadecan-9-yl-8-bromo octanoate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com